"synthesis and characterization of anhydrous calcium citrate"
"synthesis and characterization of anhydrous calcium citrate"
An in-depth technical guide on the synthesis and characterization of anhydrous calcium citrate (B86180) for researchers, scientists, and drug development professionals.
Introduction
Calcium citrate, the calcium salt of citric acid, is widely utilized as a calcium supplement and food additive. It exists in various hydrated forms, with the tetrahydrate and hexahydrate being common. The anhydrous form of calcium citrate (Ca₃(C₆H₅O₇)₂) offers distinct advantages in specific applications, particularly in pharmaceuticals, due to its higher calcium content by weight and stability under dry conditions. Its production and characterization are critical for ensuring quality, efficacy, and consistency in final product formulations.
This technical guide provides a comprehensive overview of the synthesis of anhydrous calcium citrate, primarily through the thermal dehydration of its hydrated precursors, and details the key analytical techniques for its characterization. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to support research and development activities.
Synthesis of Anhydrous Calcium Citrate
The most common and direct method for preparing anhydrous calcium citrate is through the controlled thermal dehydration of a hydrated calcium citrate precursor, typically calcium citrate tetrahydrate. The overall process involves two main stages: the synthesis of the hydrated precursor followed by its dehydration.
Experimental Protocol: Synthesis of Calcium Citrate Tetrahydrate (Precursor)
This protocol describes a precipitation method to synthesize calcium citrate tetrahydrate, which serves as the precursor for the anhydrous form.[1][2]
Materials:
-
Calcium chloride (CaCl₂), anhydrous, analytical grade
-
Trisodium (B8492382) citrate (Na₃C₆H₅O₇), analytical grade
-
Ethanol (B145695) (CH₃CH₂OH)
-
Deionized water
Procedure:
-
Prepare a 0.18 mol·L⁻¹ aqueous solution of calcium chloride.
-
Prepare a 0.12 mol·L⁻¹ aqueous solution of trisodium citrate.
-
Mix the two solutions at a precise 3:2 molar ratio of calcium chloride to sodium citrate.[1]
-
Maintain the reaction mixture at a constant temperature of 70 °C to preferentially form the tetrahydrate precipitate.[2]
-
Stir the mixture continuously to ensure a homogenous reaction.
-
Collect the resulting white precipitate by centrifugation or filtration.
-
Wash the collected solid with deionized water followed by ethanol to remove any unreacted precursors or by-products.[2]
-
Dry the washed precipitate in a drying cabinet at 25 °C for 3 days to obtain pure calcium citrate tetrahydrate.[2]
Experimental Protocol: Synthesis of Anhydrous Calcium Citrate
This protocol details the thermal dehydration of the synthesized calcium citrate tetrahydrate to yield the anhydrous product.
Materials:
-
Calcium citrate tetrahydrate (Ca₃(C₆H₅O₇)₂·4H₂O), prepared as described above.
Procedure:
-
Place the calcium citrate tetrahydrate powder in a suitable drying vessel (e.g., a shallow glass tray).
-
Transfer the vessel to a drying oven.
-
Heat the sample at 110 °C for one week to ensure the complete removal of all water molecules.[2] Alternatively, drying at 150 °C can also yield the anhydrous product.[3]
-
After drying, cool the sample to room temperature in a desiccator to prevent rehydration from atmospheric moisture.
-
The resulting fine white powder is anhydrous calcium citrate.
Below is a diagram illustrating the general workflow for the synthesis and characterization of anhydrous calcium citrate.
Caption: General workflow for synthesis and characterization.
Characterization of Anhydrous Calcium Citrate
Thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized anhydrous calcium citrate. The following are the primary analytical methods employed.
Thermal Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for confirming the removal of water and determining the thermal stability of the anhydrous compound. TGA measures mass changes as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
Experimental Protocol:
-
Instrument: A calibrated TGA/DSC instrument.
-
Sample Size: 5-10 mg of anhydrous calcium citrate.
-
Heating Rate: A linear heating rate of 10 °C/min is typically used.
-
Temperature Range: 25 °C to 800 °C.
-
Atmosphere: Dynamic nitrogen or synthetic air atmosphere (e.g., flow rate of 50-100 mL/min).[4]
-
Analysis: Monitor the TGA curve for the absence of mass loss in the dehydration region (typically below 200 °C). The subsequent mass loss at higher temperatures corresponds to the decomposition of the citrate molecule.[4] The DSC curve will show endothermic or exothermic peaks corresponding to these transitions.
The thermal decomposition of calcium citrate typically proceeds in stages: dehydration to the anhydrous form, followed by decomposition to calcium carbonate, and finally to calcium oxide at high temperatures.[4][5]
Caption: Thermal decomposition pathway of calcium citrate.
X-ray Diffraction (XRD)
XRD is used to determine the crystalline structure of the material, confirming the phase purity of the anhydrous form.
Experimental Protocol:
-
Instrument: Powder X-ray diffractometer with Cu Kα radiation.
-
Sample Preparation: A small amount of the anhydrous calcium citrate powder is gently packed into a sample holder.
-
Scan Range (2θ): Typically from 5° to 50°.
-
Analysis: The resulting diffraction pattern is compared with reference patterns from crystallographic databases to confirm the anhydrous calcium citrate structure. The anhydrous form has a distinct three-dimensional network structure of Ca coordination polyhedra.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule and is an effective way to verify the removal of water.
Experimental Protocol:
-
Instrument: FTIR spectrometer.
-
Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Analysis: In hydrated calcium citrate, a broad absorption band is observed around 3400-3500 cm⁻¹ due to the O-H stretching vibrations of water molecules.[7][8] The significant reduction or complete disappearance of this band in the spectrum of the final product confirms its anhydrous nature. The characteristic intense band for the asymmetric stretching of the carboxylate (COO⁻) group is observed around 1595 cm⁻¹.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for anhydrous calcium citrate based on findings from various studies.
Table 1: Thermal Properties of Calcium Citrate
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Compound | Reference |
|---|---|---|---|---|
| Dehydration (Step 1) | 75 - 95 | ~7.5 | Tetrahydrate → Dihydrate | [2] |
| Dehydration (Step 2) | 105 - 110 | ~13.9 (total) | Dihydrate → Anhydrous | [2] |
| Decomposition | 361 - 484 | ~38.9 | Anhydrous → CaCO₃ | [4] |
| Final Decomposition | 619 - 748 | ~22.2 | CaCO₃ → CaO |[4] |
Table 2: Physicochemical Properties of Anhydrous Calcium Citrate
| Property | Value | Unit | Reference |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₀Ca₃O₁₄ | - | [9] |
| Molecular Weight | 498.4 | g/mol | [9] |
| Appearance | Fine white powder | - | [9][10] |
| Density | ~2.4 | g/cm³ | [11] |
| Solubility in Water | Very slightly soluble | - | [10][12] |
| pH (1% aqueous slurry) | 5.5 - 8.5 | - |[11][13] |
Table 3: Crystallographic and Spectroscopic Data
| Parameter | Description / Value | Reference |
|---|---|---|
| Crystal System | Data for anhydrous calcium citrate indicates a complex 3D network structure. | [6] |
| Key FTIR Bands (cm⁻¹) | ~1595 (asymmetric COO⁻ stretch) | [7] |
| | Absence of broad O-H band (~3400-3500) |[8] |
Conclusion
The synthesis of anhydrous calcium citrate is reliably achieved through the controlled thermal dehydration of its hydrated precursors. A combination of analytical techniques, including thermal analysis (TGA/DSC), X-ray diffraction (XRD), and FTIR spectroscopy, is essential for comprehensive characterization. These methods allow for the unambiguous confirmation of the anhydrous state, crystal structure, and thermal stability of the final product. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and quality control of anhydrous calcium citrate for pharmaceutical and other high-purity applications.
References
- 1. Preparation and properties of calcium citrate nanosheets for bone graft substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nano.ku.dk [nano.ku.dk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Crystal structures of tricalcium citrates | Powder Diffraction | Cambridge Core [cambridge.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. What is Calcium Citrate Anhydrous - Properties & Specifications [eleph-citrics.com]
- 10. fao.org [fao.org]
- 11. Calcium Citrate Anhydrous MSDS/SDS | Supplier & Distributor [eleph-citrics.com]
- 12. Calcium citrate - Wikipedia [en.wikipedia.org]
- 13. CN1029229C - Method for preparing calcium citrate - Google Patents [patents.google.com]
